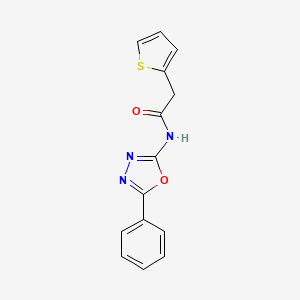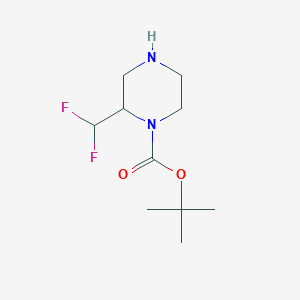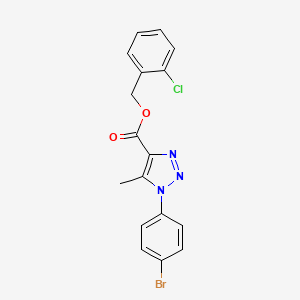
2-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Triazole compounds, including those similar to the specified chemical, are used in palladium-catalyzed direct arylation. These compounds have been shown to successfully prepare a variety of 1-aryl-1,2,3-triazoles containing heteroarenes at different positions on the aryl ring. This process is significant in the field of catalysis and organic synthesis (Mokhtar et al., 2017).
Molecular and Crystal Structure Analysis
- The synthesis and crystal structure of various triazole derivatives, including those related to the specified chemical, have been a subject of study. These studies involve using techniques like X-ray crystallography and NMR to determine the molecular and crystal structures of these compounds, which is crucial for understanding their chemical behavior and potential applications (Wang & Dong, 2009).
Corrosion Inhibition
- Some triazole derivatives have been synthesized and tested for their corrosion inhibition activity on metals like carbon steel. For example, a study on ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate showed significant corrosion inhibition efficiency, which is important in the field of materials science and engineering (Insani et al., 2015).
Antimicrobial and Antifungal Applications
- Some triazole derivatives exhibit antimicrobial and antifungal activities. For instance, certain compounds synthesized from L-tryptophan and incorporating the 1,2,3-triazole ring showed notable cytotoxicity against cell lines and antibacterial activity against pathogens like Enterococcus faecium (Salehi et al., 2016).
Non-linear Optical Properties
- Triazole derivatives have been investigated for their non-linear optical properties, making them of interest in fields like photonics and materials science. The study of these properties helps in understanding the charge delocalization and stability of these compounds, which is essential for their potential applications in optoelectronic devices (Jesudoss et al., 2018).
Luminescent Properties
- The synthesis and characterization of certain triazole derivatives have revealed interesting luminescent properties. These properties are significant for applications in areas such as lighting and display technologies (Zhao et al., 2014).
Propiedades
IUPAC Name |
(2-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCZOAFUHAMTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxaspiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2452978.png)



![(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2452986.png)
![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)
![2-[[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2452989.png)
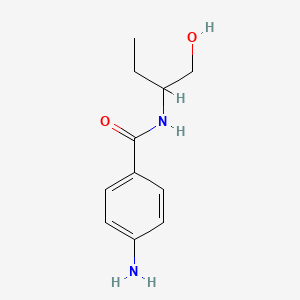
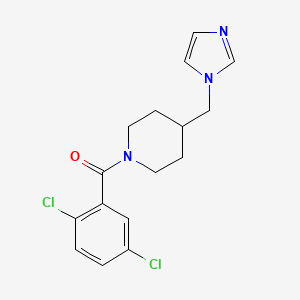
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2452996.png)
![Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2452997.png)
